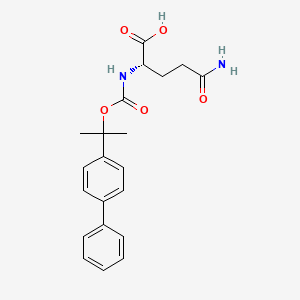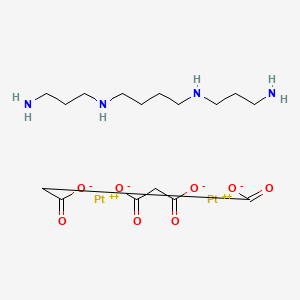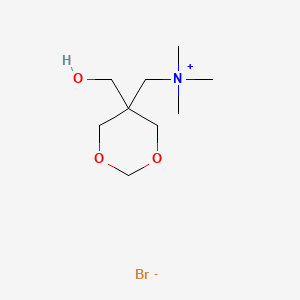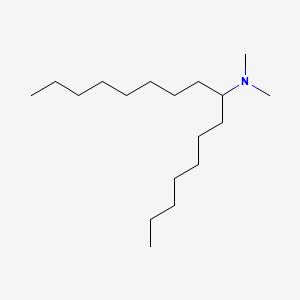
N,N-Dimethyl-1-heptylnonylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyl-1-heptylnonylamine: is an organic compound with the molecular formula C18H39N . It is a tertiary amine, characterized by the presence of a nitrogen atom bonded to three alkyl groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-1-heptylnonylamine typically involves the alkylation of a primary amine with an appropriate alkyl halide. One common method is the reaction of heptylamine with nonyl bromide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced separation techniques, such as distillation and crystallization, ensures the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: N,N-Dimethyl-1-heptylnonylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to primary or secondary amines under specific conditions.
Substitution: The nitrogen atom in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Alkyl halides or acyl chlorides are typical reagents for substitution reactions.
Major Products Formed:
Oxidation: Amine oxides.
Reduction: Primary or secondary amines.
Substitution: Alkylated or acylated amines.
Scientific Research Applications
Chemistry: N,N-Dimethyl-1-heptylnonylamine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is involved in the preparation of surfactants and emulsifiers.
Biology: In biological research, this compound is used to study the interactions of amines with biological membranes and receptors. It is also employed in the development of novel pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals, including corrosion inhibitors, lubricants, and plasticizers. Its surfactant properties make it valuable in the formulation of detergents and cleaning agents.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-1-heptylnonylamine involves its interaction with molecular targets such as receptors and enzymes. The nitrogen atom in the compound can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. The compound’s lipophilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability.
Comparison with Similar Compounds
- N,N-Dimethyl-1-naphthylamine
- N,N-Dimethyl-1-phenylethylamine
- N,N-Dimethyl-1-ethylethylamine
Uniqueness: N,N-Dimethyl-1-heptylnonylamine is unique due to its long alkyl chains, which impart distinct lipophilic properties. This characteristic makes it particularly effective in applications requiring interaction with lipid membranes and hydrophobic environments.
Properties
CAS No. |
24539-84-2 |
|---|---|
Molecular Formula |
C18H39N |
Molecular Weight |
269.5 g/mol |
IUPAC Name |
N,N-dimethylhexadecan-8-amine |
InChI |
InChI=1S/C18H39N/c1-5-7-9-11-13-15-17-18(19(3)4)16-14-12-10-8-6-2/h18H,5-17H2,1-4H3 |
InChI Key |
MIKNUMIDJALAPY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(CCCCCCC)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[4-anthracen-9-yl-6-(6-cyanopyridin-2-yl)pyridin-2-yl]pyridine-2-carbonitrile](/img/structure/B13785158.png)

![Acetic acid, [3-(2-methoxy-5-methylphenyl)-1-methyl-2-triazenyl]-, sodium salt](/img/structure/B13785160.png)

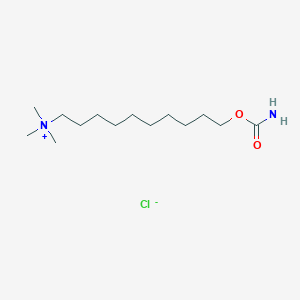


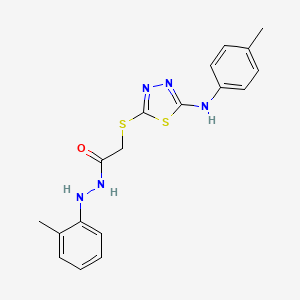
![2-Naphthalenesulfonic acid, 6-(acetylmethylamino)-4-hydroxy-3-[(3-phosphonophenyl)azo]-, monosodium salt](/img/structure/B13785217.png)
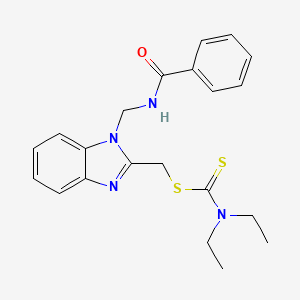
![[1-(4-Chlorophenyl)-2-(6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium-1-yl)ethyl] acetate;chloride](/img/structure/B13785232.png)
